molecular formula C14H17ClF2N2O B12535348 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B12535348
M. Wt: 302.75 g/mol
InChI Key: GNEIAAFCBSPTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Physicochemical Properties of 2-(2,6-Difluorophenyl)-2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Molecular Architecture and Stereochemical Features

The molecular formula C₁₄H₁₇ClF₂N₂O (MW 302.75) encapsulates a bifunctional spirocyclic system comprising a diazaspiro[4.5]decane core fused to a 2,6-difluorophenyl group. The SMILES notation O=C1N(C2=C(F)C=CC=C2F)CCC13CCNCC3.[H]Cl reveals critical structural motifs:

  • A spiro[4.5]decane scaffold with nitrogen atoms at positions 2 and 8, creating a bicyclic amine system.
  • A 1-one carbonyl group at position 1 of the decane ring, introducing hydrogen-bonding capacity.
  • 2,6-Difluorophenyl substitution on the nitrogen at position 2, contributing steric bulk and electronic effects.
  • Hydrochloride salt formation through protonation of the secondary amine.

Stereochemical analysis remains limited in available data, but the spiro junction at carbon 1 creates a rigid chiral center. Molecular modeling suggests restricted rotation around the N-C(aryl) bond due to ortho-fluorine substituents, potentially leading to atropisomerism under specific conditions. Comparative studies of related diazaspiro compounds indicate that such systems often exhibit configurational stability at room temperature.

Property Value Source
Molecular Formula C₁₄H₁₇ClF₂N₂O
Molecular Weight 302.75 g/mol
SMILES O=C1N(C2=C(F)C=CC=C2F)CCC13CCNCC3.[H]Cl

Crystallographic Characterization and Solid-State Properties

While direct X-ray diffraction data for this compound remains unpublished, analogous diazaspiro systems demonstrate monoclinic crystal systems with space group P2₁/c . The hydrochloride salt likely forms an ionic lattice stabilized by:

  • N-H⁺···Cl⁻ hydrogen bonds between protonated amine and chloride ions.
  • C=O···H-N interactions from the ketone moiety to adjacent amine groups.
  • Fluorine-mediated packing through C-F···H-C contacts.

Thermogravimetric analysis of similar spirocyclic hydrochlorides reveals decomposition onset temperatures near 200°C, suggesting moderate thermal stability. The absence of solvate-related peaks in available data implies crystallization typically occurs in anhydrous form.

Acid-Base Behavior and Hydrochloride Salt Formation Dynamics

The compound exists as a monohydrochloride salt , indicating protonation of one nitrogen in the diazaspiro system. Acid-base equilibria involve:

  • pKa₁ (amine protonation): Estimated 8.2-9.0 based on comparable alicyclic amines.
  • pKa₂ (HCl dissociation): <0 in aqueous solution, ensuring complete ionization.

Salt formation enhances aqueous solubility through ionic dissociation while maintaining lipophilic character from the difluorophenyl group. The hydrochloride counterion improves crystallinity compared to free base forms, as evidenced by sharper melting endotherms in DSC profiles of analogous compounds.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR)

Predicted spectral features:

  • ¹H NMR :
    • Aromatic protons: Doublet of doublets at δ 7.2-7.5 ppm (J = 8.5 Hz, J = 2.3 Hz) from fluorine coupling.
    • Spirocyclic CH₂: Multiplet at δ 1.8-2.5 ppm (bridgehead protons).
    • NH⁺: Broad singlet at δ 10.5-11.0 ppm (exchangeable with D₂O).
  • ¹³C NMR :
    • Carbonyl C=O: δ 205-210 ppm.
    • Aromatic CF: δ 158-162 ppm (¹JCF ≈ 245 Hz).
Infrared Spectroscopy

Key absorption bands:

  • ν(C=O) : 1680-1700 cm⁻¹ (ketone stretch).
  • ν(N⁺-H) : 2500-2700 cm⁻¹ (broad, protonated amine).
  • ν(C-F) : 1100-1150 cm⁻¹ (aryl fluoride).
Mass Spectrometry
  • ESI-MS ([M+H]⁺) : m/z 267.1 (free base), 303.1 (HCl adduct).
  • Characteristic fragment at m/z 123.0 corresponding to the difluorophenyl cation.

Thermodynamic Stability and Degradation Pathways

Accelerated stability studies of related compounds reveal:

  • Thermal degradation : Dehydrohalogenation above 150°C, producing free amine and HCl gas.
  • Photolytic susceptibility : Fluorophenyl moieties undergo slow defluorination under UV light (λ < 300 nm).
  • Hydrolytic pathways :
    • Acidic conditions: Ketone hydrolysis to carboxylic acid (t₁/₂ ≈ 48h at pH 1).
    • Basic conditions: Amine deprotonation and ring-opening (t₁/₂ ≈ 12h at pH 12).

Stabilization strategies include:

  • Storage at 2-8°C under nitrogen atmosphere.
  • Use of amber glass containers to limit photodegradation.

Properties

Molecular Formula

C14H17ClF2N2O

Molecular Weight

302.75 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C14H16F2N2O.ClH/c15-10-2-1-3-11(16)12(10)18-9-6-14(13(18)19)4-7-17-8-5-14;/h1-3,17H,4-9H2;1H

InChI Key

GNEIAAFCBSPTOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)C3=C(C=CC=C3F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies for 2,8-Diazaspiro[4.5]decan-1-one

The spirocyclic backbone is typically synthesized via intramolecular cyclization of piperazine derivatives. A patent by WO2020148621A1 demonstrates the use of 8-(pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide as a precursor, suspended in xylene or DMSO with inorganic bases like cesium carbonate (1–4.5 equivalents) at 80–145°C. This method achieves a 99% yield of 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine, highlighting the scalability of apolar aprotic solvents for spiroannulation.

Alternative Routes via Michael Addition

Thieme Connect reports a Michael addition approach using pipecolate-derived enolates and nitroalkenes, enabling the synthesis of 4-substituted diazaspiropiperidines in 3–5 steps. While this method primarily targets racemic mixtures, chiral HPLC separation achieves enantiomeric excess >99%, providing a pathway for stereocontrolled synthesis.

Hydrochloride Salt Formation and Purification

Acid-Base Workup

The final hydrochloride salt is obtained by treating the free base with 37% HCl in dichloromethane, followed by phase separation and basification with 30% NaOH to pH 13. Crystallization from dichloromethane/hexane mixtures yields the product as a white solid with >98% purity.

Chromatographic Purification

Preparative HPLC (C18 column, MeCN/H₂O gradient) is critical for removing regioisomeric byproducts. Ambeed reports a 49% isolated yield after MDAP purification when synthesizing sulfonamide analogs, underscoring the importance of orthogonal purification techniques.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Xylene and DMSO are optimal for cyclization, with reaction times reduced from 2.5 hours to 60 minutes at 130°C. Polar aprotic solvents enhance nucleophilicity but require anhydrous conditions to prevent hydrolysis.

Catalytic Systems

Cesium carbonate outperforms potassium carbonate in spirocyclization, achieving near-quantitative yields due to its superior solubility in apolar media. For coupling reactions, Pd(PPh₃)₄ exhibits higher turnover numbers than Pd(OAc)₂, particularly in dioxane/water biphasic systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.39–1.49 (m, 2H, CH₂), 1.58–1.70 (m, 2H, CH₂), 2.64 (s, 3H, NCH₃), 3.13 (t, J = 6.82 Hz, 2H, NCH₂), 7.61 (s, 1H, ArH).
  • MS (ES+)* : m/z 377 [M+H]⁺, consistent with molecular formula C₁₆H₁₈F₂N₂O.

Purity Assessment

HPLC-UV (254 nm) reveals ≥99% purity with retention times of 8.2–8.5 minutes (C18, 70:30 MeCN/H₂O). Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, confirming salt stability.

Applications and Pharmacological Relevance

Kinase Inhibition Profiles

PubMed identifies 2,8-diazaspiro[4.5]decan-1-one derivatives as potent TYK2/JAK1 inhibitors (IC₅₀ = 2–50 nM), with the 2,6-difluorophenyl group enhancing target selectivity over JAK2/3. Molecular docking studies suggest hydrophobic interactions with Leu-958 and hydrogen bonding to Glu-966 in the TYK2 ATP-binding pocket.

Preclinical Development

Vulcanchem highlights the compound’s use as a preclinical candidate for autoimmune disorders, with logP = 2.1 and aqueous solubility >500 μM at pH 7.4, favorable for oral bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and ligands.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular pathways. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The diazaspiro[4.5]decane scaffold is versatile, with modifications altering pharmacological and physicochemical properties. Key analogs include:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Properties
2,8-Diazaspiro[4.5]decan-1-one hydrochloride 832710-65-3 None (base structure) 190.67 LogP: 1.34; Storage: RT
2-(4-Cyclopropylphenyl) derivative 1363405-90-6 4-Cyclopropylphenyl 306.83 Higher lipophilicity
2-[(4-Methoxyphenyl)methyl] derivative 1070166-08-3 4-Methoxyphenylmethyl Not reported Likely increased solubility
2-(2,6-Difluorophenyl) derivative (Target) Not provided 2,6-Difluorophenyl ~302.45 (calculated) Moderate lipophilicity

Key Observations :

  • Cyclopropylphenyl Derivative (CAS 1363405-90-6) : The cyclopropyl group adds steric bulk and lipophilicity, reflected in its higher molecular weight (306.83 g/mol) . This substitution may enhance membrane permeability but reduce aqueous solubility.
  • Target Compound : The 2,6-difluorophenyl group balances lipophilicity and electronic effects. Fluorine atoms may enhance metabolic stability and binding affinity to hydrophobic targets .

Pharmacological Analogs

Compounds 13 and 14 from Pharmacological Reports (2021) are diazaspiro derivatives with phenyl and 3-chlorophenyl substituents, respectively . While specific activity data are unavailable here, chlorophenyl groups typically increase potency in receptor-binding assays compared to unsubstituted phenyl groups. This suggests that the 2,6-difluorophenyl group in the target compound may offer a similar advantage over simpler substituents.

Complex Derivatives in Patent Literature

A 2024 patent (EP 4 374 877 A2) describes a diazaspiro compound with trifluoromethyl and pyrimidinyl substituents (m/z 867.0 [M+H]⁺). Though structurally distinct, this highlights the scaffold’s utility in drug discovery. The shorter HPLC retention time (1.31–1.37 minutes) suggests higher polarity compared to smaller analogs, possibly due to ionizable groups.

Biological Activity

The compound 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article reviews the available literature on its biological activity, pharmacological properties, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound includes a spirocyclic framework that contributes to its unique pharmacological profile. The presence of fluorine atoms in the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific kinases, notably TYK2 and JAK1 . These kinases are integral to various signaling pathways that regulate immune responses and inflammation.

Key Findings:

  • TYK2/JAK1 Inhibition : Recent studies have demonstrated that derivatives of 2,8-diazaspiro[4.5]decan-1-one exhibit selective inhibition against TYK2 and JAK1 with IC50 values as low as 6 nM for TYK2 and 37 nM for JAK1, indicating potent activity in modulating inflammatory pathways .
  • Anti-inflammatory Effects : The compound has shown superior anti-inflammatory efficacy compared to established treatments like tofacitinib in models of acute ulcerative colitis .

Biological Activity Summary Table

Biological Activity Description IC50 Values (nM) Reference
TYK2 InhibitionSelective inhibition of TYK2 kinase6
JAK1 InhibitionSelective inhibition of JAK1 kinase37
Anti-inflammatory EfficacyMore potent than tofacitinib in ulcerative colitis modelsN/A
RIPK1 InhibitionInhibition of necroptosis pathway via RIPK1N/A

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

  • Inflammatory Disease Models :
    • In a study involving acute ulcerative colitis models, treatment with the compound resulted in significant reductions in inflammatory markers and improved histological scores compared to control groups .
  • Cellular Mechanisms :
    • The interaction with receptor interaction protein kinase 1 (RIPK1) has been investigated, revealing that this compound can inhibit necroptosis—a form of programmed cell death implicated in inflammatory diseases—thereby offering therapeutic potential in conditions characterized by excessive inflammation .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and metabolic stability, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and how are intermediates validated?

  • Methodology : The synthesis typically involves coupling 2,6-difluorophenylboronic acid derivatives with a diazaspiro[4.5]decan-1-one scaffold. Key intermediates (e.g., 2,6-difluorophenylboronic acid pinacol ester) are validated via HPLC (>97% purity) and NMR to confirm regioselectivity and absence of side products . Safety protocols, such as glove-box handling for moisture-sensitive intermediates, should be prioritized .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Polarimetry and X-ray crystallography resolve stereochemical ambiguities in the spirocyclic structure. Solubility profiles in aqueous buffers (pH 1–10) are critical for in vitro assays .

Q. What are the best practices for handling and storage to ensure compound stability?

  • Methodology : Store lyophilized powder at –20°C in airtight, light-resistant containers. For aqueous solutions, use phosphate-buffered saline (PBS) with 0.1% BSA to prevent aggregation. Monitor degradation via LC-MS every 3 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodology : Perform density functional theory (DFT) calculations to model expected NMR shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign proton environments. Discrepancies may arise from solvent effects or conformational flexibility in the spirocyclic system .

Q. What experimental designs are optimal for evaluating this compound’s pharmacological activity?

  • Methodology : Use a split-plot design with randomized blocks to test dose-response relationships. Subplots can assess interactions with biological targets (e.g., GPCRs), while sub-subplots analyze time-dependent effects. Include positive/negative controls (e.g., known agonists/antagonists) and four replicates per condition .

Q. How can environmental fate studies inform toxicity assessments?

  • Methodology : Apply OECD Test Guideline 307 to assess biodegradation in soil/water systems. Measure half-life (t½) under varying pH and UV exposure. Use QSAR models to predict bioaccumulation potential and cross-reference with in vitro cytotoxicity data (e.g., HepG2 cell assays) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Methodology : Implement strict QC criteria: ≥98% purity (HPLC), ±5% variance in molar extinction coefficient. Use internal standards (e.g., deuterated analogs) in LC-MS to normalize pharmacokinetic data. Pre-test compound stability under assay conditions (e.g., 37°C, 5% CO2) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

Assess bioavailability using cassette dosing in rodent models.

Check for off-target effects via kinome-wide profiling .

Experimental Design Tables

Parameter Recommendation Reference
Synthetic Purity >97% (HPLC), validated by orthogonal methods
Storage Conditions –20°C, desiccated, protected from light
Biological Replicates n ≥ 4 per condition, randomized blocks

Key Considerations

  • Safety : Use fume hoods for boronic acid coupling reactions; avoid skin contact with hydrochloride salts .
  • Data Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw spectral data via repositories like ChemSpider .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.